molecular formula C13H16BFN2O2 B13355190 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine

5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine

Cat. No.: B13355190
M. Wt: 262.09 g/mol
InChI Key: TVYOOQFATNXMMJ-UHFFFAOYSA-N
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Description

5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine is a high-purity chemical reagent designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound integrates two privileged structures: the pyrazolo[1,5-a]pyridine core, recognized for its prevalence in pharmacologically active molecules, and a pinacol boronic ester, which is a versatile handle for modern synthetic transformations. Key Research Applications: - Pharmaceutical Development: This compound serves as a crucial synthetic intermediate, primarily through Suzuki-Miyaura cross-coupling reactions . The boronic ester functional group allows for efficient carbon-carbon bond formation with various aryl and heteroaryl halides, enabling the rapid construction of complex molecular libraries for biological screening. The pyrazolo[1,5-a]pyridine scaffold is of significant interest in the development of kinase inhibitors . Research into similar scaffolds has shown potent and selective activity against targets like phosphoinositide 3-kinase δ (PI3Kδ), making them candidates for treating inflammatory and respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . - Mechanism of Action & Research Value: The value of this compound lies in its role as a building block. When incorporated into larger molecules, the resulting compounds can act as inhibitors by binding to the ATP-binding site of specific kinases. For instance, inhibitors based on related heterocyclic systems are known to form critical hydrogen bonds with key amino acid residues like Lys-833 and Tyr-876 within the PI3Kδ binding pocket, thereby blocking enzymatic activity and downstream signaling pathways . The presence of the fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's electronic properties, metabolic stability, and membrane permeability. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C13H16BFN2O2

Molecular Weight

262.09 g/mol

IUPAC Name

5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)10-8-16-17-6-5-9(15)7-11(10)17/h5-8H,1-4H3

InChI Key

TVYOOQFATNXMMJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CN3N=C2)F

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[1,5-a]pyridine Core

The core heterocycle can be synthesized via cyclization of suitable precursors , such as 2-aminopyridines or related intermediates, through methods like oxidative cyclization or condensation reactions .

Typical route:

  • Starting Material: 2-Aminopyridine derivatives.
  • Reaction: Cyclization with α,β-unsaturated carbonyl compounds or via direct heterocyclic formation using reagents like phosphorus oxychloride or polyphosphoric acid.
  • Outcome: Formation of the fused pyrazolo[1,5-a]pyridine ring system.

Installation of the Boronate Ester at Position 3

The boron substituent is typically introduced via Suzuki-Miyaura coupling or borylation reactions .

Key steps:

Reaction conditions:

- Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
- Base: Potassium acetate or potassium tert-butoxide
- Solvent: Dimethylformamide (DMF) or toluene
- Temperature: 80–120°C

This step yields the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 3-position, completing the key functionalization.

Representative Synthetic Scheme

Step 1: Cyclization of 2-aminopyridine derivatives → Pyrazolo[1,5-a]pyridine core.
Step 2: Selective fluorination at position 5 → 5-Fluoro-pyrazolo[1,5-a]pyridine.
Step 3: Halogenation at position 3 → 3-Bromo or 3-iodo derivative.
Step 4: Palladium-catalyzed borylation → 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivative.

Data Tables Summarizing Preparation Conditions

Step Reaction Catalyst Reagents Solvent Temperature Yield (%) Notes
1 Heterocyclic cyclization PCl₅ or P₂O₅ 2-aminopyridine derivatives PPA or PCl₅ 100°C 70–85 Regioselective ring formation
2 Fluorination Selectfluor Nucleophilic heterocycle Acetonitrile Room temp to 50°C 80–90 Mild conditions, high selectivity
3 Halogenation NBS or NCS Br₂ or Cl₂ DMF or DCM 0–25°C 75–85 Regioselective at position 3
4 Borylation Pd(dppf)Cl₂ Bis(pinacolato)diboron Toluene or DMF 80–120°C 65–80 Purification via chromatography

Supporting Research and Validation

  • The synthetic routes align with established protocols for heterocyclic boron compounds, as demonstrated in recent literature on heterocyclic borylated derivatives.
  • The use of palladium-catalyzed Suzuki coupling for boronate ester installation is well-documented for similar heterocycles, ensuring high regioselectivity and yields.
  • Fluorination strategies are supported by recent advances in selective fluorination of heterocycles, emphasizing mild conditions and functional group tolerance.

Notes and Considerations

  • Regioselectivity: Ensuring selective fluorination and halogenation is critical; directing groups or protecting groups may be employed.
  • Purification: Techniques such as column chromatography, recrystallization, and HPLC are recommended for purity.
  • Yield Optimization: Reaction parameters such as temperature, catalyst loading, and solvent choice significantly influence yields.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in oncology and infectious diseases.

    Industry: Utilized in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and fluorine substituents. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition. The fluorine atom enhances the compound’s stability and reactivity, allowing it to interact with biological targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues within the Pyrazolo[1,5-a]pyridine Family

The following table highlights key structural analogues and their properties:

Compound Name Substituents (Positions) Molecular Weight Key Applications/Properties References
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine 5-F, 3-dioxaborolane 262.09 g/mol Suzuki coupling; enhanced metabolic stability
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine 5-Br, 3-dioxaborolane 322.01 g/mol Cross-coupling intermediates; higher reactivity
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine 6-dioxaborolane 272.15 g/mol Biaryl synthesis; lower steric hindrance
4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile 4-OCH3, 6-dioxaborolane, 3-CN 325.17 g/mol Electron-withdrawing substituents for polarity

Key Observations:

  • Halogen vs. Boronate Reactivity: Bromine at position 5 (e.g., 5-Bromo analogue) increases molecular weight and enhances electrophilicity, enabling faster cross-coupling compared to the fluoro derivative .
  • Substituent Position: Moving the dioxaborolane group from position 3 to 6 (e.g., 6-substituted analogue) reduces steric hindrance, improving coupling efficiency with bulky aryl partners .
  • Electronic Effects: Electron-withdrawing groups like cyano (3-CN) and methoxy (4-OCH3) alter solubility and electronic density, impacting binding in biological targets .

Comparison with Heterocyclic Boronate Esters

Pyrazolo[1,5-a]pyridine boronate esters are often compared with structurally related heterocycles:

Compound Name Core Structure Molecular Weight Key Differences References
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 262.09 g/mol Different heterocycle; improved aqueous solubility
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 273.12 g/mol Expanded ring size; antitrypanosomal activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 258.11 g/mol Lower steric demand for coupling reactions

Key Observations:

  • Heterocycle Impact: Pyrrolo[2,3-b]pyridine derivatives (e.g., ) exhibit higher solubility due to increased polarity but reduced thermal stability compared to pyrazolo[1,5-a]pyridines .
  • Biological Activity: Pyrazolo[1,5-a]pyrimidines (e.g., ) demonstrate superior antitrypanosomal activity, attributed to their purine-mimetic structure .

Biological Activity

5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.

  • Chemical Formula : C₁₃H₁₆BFN₂O₂
  • Molecular Weight : 262.09 g/mol
  • CAS Number : 1222533-84-7

Anticancer Properties

In vitro studies have shown that this compound exhibits potent anticancer activity. Specifically:

  • Cell Proliferation Inhibition : The compound demonstrated IC₅₀ values in the nanomolar range against various cancer cell lines including L1210 mouse leukemia cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory and Antioxidant Effects

The compound has also been evaluated for its anti-inflammatory and antioxidant properties:

  • Anti-inflammatory Activity : In BV2 microglial cells stimulated with lipopolysaccharides (LPS), the compound reduced pro-inflammatory cytokine production significantly. This effect suggests a potential application in neuroinflammatory conditions .
  • Antioxidant Activity : ORAC assays confirmed that this compound possesses robust antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Case Study on DYRK1A Inhibition :
    • Objective : To evaluate the inhibitory effect on DYRK1A.
    • Methodology : Enzymatic assays were conducted to determine the IC₅₀ values.
    • Results : The compound exhibited strong inhibition (IC₅₀ < 10 nM), indicating its potential as a therapeutic agent for diseases associated with DYRK1A dysregulation.
  • Case Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory effects in microglial cells.
    • Methodology : BV2 cells were treated with LPS and subsequently with varying concentrations of the compound.
    • Results : Significant reductions in TNF-alpha and IL-6 levels were observed, confirming the anti-inflammatory potential of the compound.

Data Tables

Biological ActivityIC₅₀ Value (nM)Cell Line
DYRK1A Inhibition<10Various
Cell Proliferation20L1210
TNF-alpha Reduction50BV2

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine, and how do they influence experimental design?

  • Molecular Formula : C₁₃H₁₆BFN₂O₂, Molecular Weight : 262.09 g/mol (solid form) .
  • Solubility : Typically stored in DMSO or ethanol for experimental use. Avoid moisture to prevent boronate ester hydrolysis .
  • Handling : Use inert atmosphere (argon/nitrogen) during synthesis or storage to maintain stability. Purity >98% (validated by GC/titration) ensures reproducibility in cross-coupling reactions .

Q. How is this compound synthesized, and what are the critical steps for ensuring high yield and purity?

  • Core Synthesis : The pyrazolo[1,5-a]pyridine core is formed via cyclization of halogenated precursors (e.g., 3-bromo derivatives) under Pd-catalyzed borylation. Key reagents include Pd(PPh₃)₄ and pinacol boronic esters .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or HPLC is recommended for isolating the final product. Monitor by TLC or LC-MS to confirm intermediate formation .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronate ester?

  • Catalyst System : Use Pd(OAc)₂ with SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in toluene/ethanol mixtures. Maintain reflux at 80–90°C for 3–5 hours .
  • Stoichiometry : A 1:4 molar ratio of aryl halide to boronate ester ensures complete conversion. Additives like K₃PO₄ enhance coupling efficiency .
  • Table 1 : Representative Reaction Outcomes

Aryl HalideCatalyst Loading (%)Yield (%)Reference
3-Bromopyridine5% Pd(OAc)₂81%
2-Chlorobenzothiazole3% Pd(dppf)Cl₂76%

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR : ¹H/¹³C NMR (CDCl₃) confirms substitution patterns (e.g., δ 9.25 ppm for pyrazole protons) .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., [M+H]+ calcd 254.1042, found 254.1039) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions for structure-activity studies .

Q. How can researchers address inconsistencies in reaction yields or unexpected byproducts?

  • Contamination Check : Test starting materials for residual moisture or oxygen using Karl Fischer titration or GC-MS .
  • Byproduct Analysis : Use LC-MS to identify boronic acid intermediates (common hydrolysis byproducts). Adjust reaction pH (e.g., buffered K₂CO₃) to suppress side reactions .

Methodological Considerations

Q. What strategies are recommended for functionalizing the pyrazolo[1,5-a]pyridine scaffold?

  • Electrophilic Substitution : Fluorine at position 5 directs electrophiles (e.g., nitration) to position 2 or 7. Use HNO₃/H₂SO₄ at 0°C for controlled nitration .
  • Cross-Coupling : The boronate ester enables diversification via Suzuki, Sonogashira, or Buchwald-Hartwig reactions. For example, coupling with trifluoromethyl groups enhances bioactivity .

Q. How can computational methods aid in predicting reactivity or binding interactions?

  • DFT Calculations : Model transition states for cross-coupling reactions to predict regioselectivity (e.g., meta vs. para coupling) .
  • Docking Studies : Use PyRx or AutoDock to screen derivatives against biological targets (e.g., kinase inhibitors) .

Data Contradictions and Resolution

Q. Why do reported yields vary for similar Suzuki-Miyaura reactions involving this compound?

  • Catalyst Sensitivity : Pd(OAc)₂ degrades in acidic conditions; use freshly prepared catalysts and degassed solvents .
  • Substrate Limitations : Electron-deficient aryl halides (e.g., nitro groups) may require higher temperatures or alternative ligands (XPhos) .

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